molecular formula C10H20N2O2S B1427640 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1306179-38-3

4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1427640
CAS No.: 1306179-38-3
M. Wt: 232.35 g/mol
InChI Key: KIIFJHZAHCRDOT-UHFFFAOYSA-N
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Description

4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C10H20N2O2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : A study by Johnston & Mcnab (2009) explored the synthesis of related diazepinone compounds, focusing on electrophilic substitution and decarbonylation processes. This provides insights into the chemical behavior and synthetic pathways for compounds like 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (Johnston & Mcnab, 2009).

  • Mechanistic Insights : Yang (1998) reported on the alkaline hydrolysis of diazepam, a related compound, revealing the transformation mechanisms that could be relevant for understanding the reactions of this compound in different conditions (Yang, 1998).

  • N-Heterocycle Fusion Techniques : The work by Dzedulionytė et al. (2022) demonstrated methods for fusing N-heterocycles to create related compounds, which could be applicable to this compound (Dzedulionytė et al., 2022).

  • Structural Characterization : Research by Ahumada et al. (2016) on diazepine derivatives, including their spectroscopic and structural analysis, offers important information for the characterization of similar compounds (Ahumada et al., 2016).

  • New Synthesis Protocols : Maiti et al. (2020) described a novel protocol for synthesizing 1,4-diazepanes, which could provide alternative pathways for the synthesis of related compounds like this compound (Maiti et al., 2020).

  • Potential Biological Activities : Shaabani et al. (2009) developed a method for synthesizing related benzo[b][1,5]diazepine derivatives, indicating the potential for discovering new biological activities in similar compounds (Shaabani et al., 2009).

  • Conformational Studies : Blount et al. (1983) focused on the conformational aspects of 1,4-benzodiazepines, which could be relevant for understanding the structural behavior of this compound (Blount et al., 1983).

  • New Derivative Synthesis : Freeman et al. (2002) explored the synthesis of tetrahydro-2H-thiopyran-1,1-dioxides derivatives, which are structurally related to the compound , providing insights into potential synthesis routes and properties (Freeman et al., 2002).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have a potent cytotoxic effect against cancer cells, with IC50 values in the nanomolar range . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a high degree of stability, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well studied. It is known that this compound has potent cytotoxic effects, which suggests that it may have toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFJHZAHCRDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.